1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
Description
1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a urea-based small molecule characterized by two distinct aromatic substituents: a 4-butoxyphenyl group and a phenyl ring functionalized with a 3-methyl-1,2,4-oxadiazole moiety via a methylene linker. The 3-methyl-1,2,4-oxadiazole ring contributes to metabolic stability due to its resistance to enzymatic degradation, a feature common in oxadiazole-containing pharmaceuticals . The molecular formula is C21H22N4O3 (MW: 378.43 g/mol), distinguishing it from analogs through its balanced combination of lipophilic and heterocyclic elements.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-3-4-13-27-18-11-9-17(10-12-18)23-21(26)24-19-8-6-5-7-16(19)14-20-22-15(2)25-28-20/h5-12H,3-4,13-14H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPBFTPHCJUJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a novel compound that has drawn attention due to its potential biological activities. This compound is characterized by its unique structural features, which include a butoxyphenyl moiety and a 3-methyl-1,2,4-oxadiazol-5-yl group. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C26H31N3O4 |
| Molar Mass | 449.54 g/mol |
| Density | 1.167 g/cm³ (predicted) |
| Boiling Point | 634.2 °C (predicted) |
| pKa | 0.10 (predicted) |
The biological activity of this compound has been evaluated primarily through its inhibitory effects on various biological pathways. In particular, studies have focused on its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune regulation and tumor progression.
In Vitro Studies
Research has demonstrated that derivatives of phenyl urea compounds exhibit varying degrees of IDO1 inhibitory activity. For instance, a related compound showed an IC50 value of 0.7 nM against IDO1 in human cells . The structural modifications in these compounds significantly influence their binding affinity and inhibitory potency.
Table: Inhibitory Activity of Related Compounds
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| BMS-E30 | 0.7 | IDO1 inhibition |
| i12 | 0.331 | Selective IDO1 inhibitor |
| i24 | 0.157 | Potent IDO1 inhibitor |
Pharmacokinetics
Pharmacokinetic studies reveal that certain derivatives demonstrate favorable absorption and distribution profiles. For example, one compound exhibited an oral bioavailability of approximately 87.4%, with a half-life of about 11.2 hours . This suggests that modifications to the structure can enhance not only the biological activity but also the pharmacokinetic properties.
Case Study: Structural Modification and Activity Enhancement
A series of studies have explored the relationship between structural modifications and biological activity in urea derivatives. For instance, a systematic evaluation showed that replacing certain substituents on the phenyl ring could drastically alter the binding affinity for IDO1 . The introduction of electron-withdrawing groups at specific positions on the aromatic ring was found to enhance inhibitory activity significantly.
Case Study Findings:
- Substituent Effects: Para-substituted phenyl urea derivatives generally exhibited stronger IDO1 inhibition compared to ortho or meta substitutions.
- Optimization: Further optimization led to compounds with IC50 values significantly lower than those previously reported for related structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and functional attributes of the target compound with structurally related urea derivatives and oxadiazole-bearing molecules:
Key Comparative Insights:
Lipophilicity and Substituent Effects :
- The 4-butoxyphenyl group in the target compound confers higher lipophilicity compared to methoxy () or bromophenyl () substituents. This may enhance blood-brain barrier penetration but could increase off-target interactions .
- The trifluoromethyl pyrazole in introduces strong electron-withdrawing effects, altering electronic properties and binding kinetics, while the benzoic acid group improves aqueous solubility at the expense of rapid renal clearance .
Heterocyclic Influence: The 3-methyl-1,2,4-oxadiazole in the target compound offers greater metabolic stability than the 1,2-oxazole in , as oxadiazoles are less prone to oxidative metabolism .
Synthetic Considerations :
- The target compound’s synthesis likely involves coupling 4-butoxyaniline with a substituted phenyl isocyanate, followed by oxadiazole cyclization (e.g., amidoxime acylation). Purification via column chromatography is common, as seen in .
Hydrogen-Bonding and Solubility :
- ’s hydroxymethylphenyl group enables hydrogen bonding, absent in the target compound, which may reduce target affinity but improve solubility .
- The target compound’s urea core retains hydrogen-bonding capacity, balancing solubility and binding interactions .
Research Findings and Implications
- Metabolic Stability : The 3-methyl-1,2,4-oxadiazole ring in the target compound resists cytochrome P450-mediated degradation, a critical advantage over 1,2-oxazole derivatives () .
- Pharmacokinetics : The butoxy group’s lipophilicity may prolong half-life compared to shorter-chain analogs (e.g., methoxy in ) but requires monitoring for hepatotoxicity .
- Computational Modeling : While highlights the role of exact-exchange terms in density-functional theory (DFT), experimental data from crystallographic studies () are more relevant for predicting binding modes of urea-oxadiazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
